molecular formula C14H17ClN2O B028839 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol CAS No. 10500-64-8

4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol

Cat. No. B028839
CAS RN: 10500-64-8
M. Wt: 264.75 g/mol
InChI Key: BZUKCXDUDOUBKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is also known as Hydroxychloroquine Sulfate, a salt of hydroxychloroquine (HCQ, Plaquenil), a 4-aminoquinoline based antiviral drug .


Synthesis Analysis

A number of novel 7-chloro-4-aminoquinoline derivatives have been efficiently synthesized by nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The intermediates were treated with substituted aromatic/heteroaromatic aldehydes to produce the corresponding Schiff bases .


Molecular Structure Analysis

The molecular structure of this compound can be found in various databases such as the NIST Chemistry WebBook .


Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, it has been synthesized via the condensation of 4,7-dichloroquinoline and 4,7-dichloroquinoline N omega-oxide with appropriately substituted 4-amino-2- .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 264.75 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are 264.1029409 g/mol . The topological polar surface area of the compound is 45.2 Ų .

Mechanism of Action

Target of Action

The primary targets of 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol are the Toll-like receptors TLR7 and TLR9 . These receptors play a crucial role in the innate immune system, recognizing pathogen-associated molecular patterns and initiating immune responses .

Biochemical Pathways

The interaction of 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol with TLR7 and TLR9 affects the downstream signaling pathways associated with these receptors. This can lead to changes in the expression of various genes involved in immune responses, potentially altering the body’s defense mechanisms .

Pharmacokinetics

It is known that the compound is soluble in water , which suggests it could be readily absorbed and distributed in the body

Result of Action

The molecular and cellular effects of 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol’s action are largely dependent on its interaction with TLR7 and TLR9. By modulating the activity of these receptors, the compound can influence immune responses, potentially leading to altered defense mechanisms against pathogens .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol. For instance, factors such as pH and temperature could affect the compound’s stability and its interaction with target receptors. Additionally, the presence of other molecules in the body could influence the compound’s bioavailability and its overall effect .

properties

IUPAC Name

4-[(7-chloroquinolin-4-yl)amino]pentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O/c1-10(3-2-8-18)17-13-6-7-16-14-9-11(15)4-5-12(13)14/h4-7,9-10,18H,2-3,8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUKCXDUDOUBKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCO)NC1=C2C=CC(=CC2=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00328190
Record name GNF-Pf-1978
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00328190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol

CAS RN

10500-64-8
Record name 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10500-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-((7-Chloro-4-quinolinyl)amino)-1-pentanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010500648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GNF-Pf-1978
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00328190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-((7-CHLORO-4-QUINOLINYL)AMINO)-1-PENTANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJE6FV8MPA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol
Reactant of Route 2
Reactant of Route 2
4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol
Reactant of Route 3
Reactant of Route 3
4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol
Reactant of Route 4
Reactant of Route 4
4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol
Reactant of Route 5
Reactant of Route 5
4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol
Reactant of Route 6
Reactant of Route 6
4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.